3-Butyn-2-one,4-(1-pyrrolidinyl)-

Description

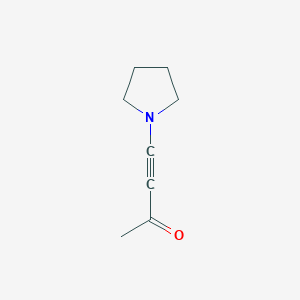

3-Butyn-2-one,4-(1-pyrrolidinyl)- is a substituted butynone derivative featuring a pyrrolidinyl group at the 4-position of the 3-butyn-2-one backbone. For instance, compounds like Oxotremorine (1-[4-(1-pyrrolidinyl)-2-butynyl]-2-pyrrolidinone) share a similar pyrrolidinyl-butynyl motif and are known for their muscarinic acetylcholine receptor agonist activity .

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-pyrrolidin-1-ylbut-3-yn-2-one |

InChI |

InChI=1S/C8H11NO/c1-8(10)4-7-9-5-2-3-6-9/h2-3,5-6H2,1H3 |

InChI Key |

IBZQXZXFLISRDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C#CN1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Activated 3-Butynyl Derivatives

One established approach involves preparing an activated 3-butynyl intermediate such as 3-butynyl-4-methylbenzenesulfonate or 3-butynyl-4-toluenesulfonate by treating 3-butyn-1-ol with sulfonating reagents like para-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine). This intermediate is then reacted with pyrrolidine under aprotic solvent conditions (e.g., acetonitrile) and in the presence of a base such as potassium carbonate. The key reaction parameters include:

- Solvent : Acetonitrile, ethanol, methanol, or isopropyl alcohol

- Temperature : Typically 80–100 °C, with 85 °C being preferred

- Base : Potassium carbonate

- Reaction Time : Several hours until completion

This method efficiently yields the 4-(1-pyrrolidinyl)-3-butyn-2-one compound via nucleophilic displacement of the sulfonate group by the pyrrolidine nitrogen.

Condensation Route via Acylation and Amidation

Another synthetic strategy involves a condensation reaction between N-substituted terephthalic acid derivatives and acetonitrile under basic conditions to form intermediates which are subsequently halogenated and converted to pyrrolidinyl-substituted butynones. The key steps include:

- Condensation of N-(pyridin-2-yl) terephthalic acid monoester monoamide with acetonitrile in the presence of alkali to yield a cyanoacetylbenzamide intermediate.

- Halogenation of this intermediate to generate a haloacetylbenzamide derivative.

- Reaction with pyrrolidine derivatives to introduce the pyrrolidinyl group.

- Final acylation with 2-butynoic acid to form the 3-butyn-2-one moiety.

This route is notable for its industrial applicability due to shorter reaction sequences, high yields, and relatively low cost of reagents.

Catalytic Hydrogenation and Cyclization Approaches

Some synthetic routes employ catalytic hydrogenation of chloropyrazine derivatives followed by amidation and cyclization to form complex intermediates that can be functionalized with pyrrolidinyl groups and butynone moieties. Although these methods are more complex and involve expensive catalysts like rhodium complexes, they offer high selectivity and purity for pharmaceutical intermediates.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, ethanol, methanol, THF | Aprotic solvents preferred for substitution |

| Temperature | 80–100 °C (optimal ~85 °C) | Higher temps improve reaction rate |

| Base | Potassium carbonate, triethylamine | Facilitates nucleophilic substitution |

| Reaction Time | Hours (varies by scale and method) | Monitored by TLC or HPLC |

| Catalyst | Rhodium complexes (in some routes) | Expensive, used in specialized syntheses |

Research Findings and Yields

- The nucleophilic substitution on sulfonate intermediates typically gives yields in the range of 70–85%, depending on purity and reaction scale.

- Condensation and halogenation routes provide high overall yields (~80%) with fewer purification steps, enhancing industrial feasibility.

- Catalytic hydrogenation and cyclization methods yield highly pure intermediates but at higher cost and complexity.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution | Sulfonate intermediate + pyrrolidine | Straightforward, moderate cost | Requires activated intermediate | 70–85 |

| Condensation and halogenation | Acid ester + acetonitrile condensation, halogenation, pyrrolidine substitution, acylation | Short route, industrially viable | Requires multiple steps | ~80 |

| Catalytic hydrogenation & cyclization | Hydrogenation, amidation, cyclization, functionalization | High purity, selective | Expensive catalysts, complex | 75–85 |

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-one,4-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyrrolidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Butyn-2-one,4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various chemical reactions through its reactive functional groups, leading to the formation of different products .

Comparison with Similar Compounds

Substituent Effects: Pyrrolidinyl vs. Silyl Groups

4-(Trimethylsilyl)-3-butyn-2-one (CAS 183852-48-4):

This derivative replaces the pyrrolidinyl group with a trimethylsilyl (TMS) substituent. The TMS group enhances lipophilicity and stabilizes the alkyne via σ-π conjugation, making it useful in asymmetric synthesis (e.g., as a precursor to chiral alcohols via transfer hydrogenation) . In contrast, the pyrrolidinyl group in 3-Butyn-2-one,4-(1-pyrrolidinyl)- introduces basicity and hydrogen-bonding capacity, which may favor interactions with biological targets.4-(Dimethylphenylsilyl)-3-butyn-2-one (CAS 263914-93-8):

This analog features a bulkier dimethylphenylsilyl group, which increases steric hindrance and may reduce reactivity in nucleophilic additions. Such silylated derivatives are often intermediates in pharmaceutical synthesis, whereas pyrrolidinyl-substituted compounds might exhibit pharmacological activity due to their amine functionality .

Nitrogen-Containing Analogs

- Oxotremorine (1-[4-(1-pyrrolidinyl)-2-butynyl]-2-pyrrolidinone): A muscarinic agonist with a structural resemblance to 3-Butyn-2-one,4-(1-pyrrolidinyl)-. The presence of two pyrrolidinyl rings in Oxotremorine enhances its binding affinity to acetylcholine receptors, suggesting that the pyrrolidinyl group in the target compound could similarly influence bioactivity .

- BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide): A sigma receptor ligand with a pyrrolidinyl-ethylamine chain.

Morpholine and Piperidine Derivatives

- Levomoramide and Racemoramide :

These opioid analogs contain a 4-oxo-3,3-diphenyl-4-(1-pyrrolidinyl)-butyl group. The pyrrolidinyl moiety here contributes to their pharmacokinetic profiles, such as metabolic stability and receptor interaction, which could parallel effects in 3-Butyn-2-one,4-(1-pyrrolidinyl)- if used medicinally .

Physicochemical Properties

- Reactivity : The electron-withdrawing ketone group in 3-butyn-2-one makes it susceptible to nucleophilic attack. Pyrrolidinyl substitution may modulate this reactivity by donating electron density via the amine lone pair.

- Solubility : Pyrrolidinyl groups typically enhance water solubility compared to silyl substituents, which are highly lipophilic.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Butyn-2-one,4-(1-pyrrolidinyl)-, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, pyrrolidine derivatives are introduced via alkylation of propargyl ketones under basic conditions (e.g., NaH in THF at 0°C). Optimization includes adjusting solvent polarity (e.g., dioxane for Pd-mediated reactions), temperature (0°C to reflux), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yield . Characterization via NMR (¹H/¹³C) and FT-IR confirms regioselectivity and functional group integrity .

Q. Which spectroscopic techniques are critical for characterizing 3-Butyn-2-one,4-(1-pyrrolidinyl)-?

- Methodological Answer :

- ¹H NMR : Identifies pyrrolidinyl proton environments (δ 2.5–3.5 ppm for N-CH₂ groups) and ketone absence (no carbonyl proton).

- ¹³C NMR : Confirms the α,β-unsaturated ketone (C=O at ~190–200 ppm) and pyrrolidinyl carbons.

- FT-IR : Strong C≡C stretch (~2100 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 231 for C₁₃H₁₅NO) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3-Butyn-2-one,4-(1-pyrrolidinyl)- in cycloaddition reactions?

- Methodological Answer : The pyrrolidinyl group’s electron-donating nature enhances nucleophilicity at the α-carbon, facilitating [3+2] cycloadditions with azides or nitriles. Steric hindrance from the pyrrolidine ring directs regioselectivity; computational modeling (DFT) predicts transition states favoring endo products. Experimental validation uses kinetic studies (e.g., monitoring reaction rates with varying substituents) .

Q. What strategies resolve contradictions in reported biological activities of 3-Butyn-2-one derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer data arise from assay variability (e.g., cell line specificity). Meta-analysis approaches include:

- Dose-response profiling : IC₅₀ comparisons across studies (e.g., 10–50 μM range in MCF-7 vs. HeLa cells).

- Structural analogs : Testing derivatives (e.g., trifluoromethyl or benzimidazole variants) to isolate pharmacophores .

- Mechanistic studies : ROS assays or protein binding assays (SPR) to confirm target engagement .

Q. How is 3-Butyn-2-one,4-(1-pyrrolidinyl)- utilized in materials science, particularly in polymer functionalization?

- Methodological Answer : The alkyne group enables click chemistry (CuAAC) for grafting onto azide-functionalized polymers (e.g., PEG or polystyrene). Key steps:

- Polymer synthesis : RAFT polymerization with azide-terminated chains.

- Click reaction : 1:1 molar ratio of alkyne:azide, CuBr/PMDETA catalyst, 24h at 25°C.

- Characterization : GPC for molecular weight shifts; DSC/TGA for thermal stability .

Notes

- Advanced questions integrate mechanistic and interdisciplinary approaches (e.g., DFT for reaction design).

- Methodological answers emphasize reproducibility and validation protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.